[Bromo(phenyl)methyl](triphenyl)silane
Description
Significance of Organosilicon Compounds in Modern Synthetic and Materials Science Research
The importance of organosilicon compounds is underscored by their widespread use in various sectors. In materials science, they are fundamental to the production of silicones, which include a vast range of products from sealants and adhesives to high-performance elastomers and resins known for their thermal stability and durability. researchgate.net Their applications extend to electronics, where they are crucial for the manufacture of semiconductors and as encapsulants for delicate components.
In the realm of synthetic organic chemistry, organosilicon compounds are invaluable reagents and intermediates. The strategic introduction of a silyl (B83357) group can influence the stereochemical outcome of a reaction, protect sensitive functional groups, or activate molecules for subsequent transformations. This versatility has led to their use in the synthesis of complex natural products and pharmaceuticals. Furthermore, the biocompatibility of certain organosilicon compounds has opened avenues in biomedical applications, including drug delivery systems and medical implants. acs.org The continuous development of novel organosilicon compounds and synthetic methodologies is a vibrant area of research, promising further advancements in both academic and industrial settings.
Structural Characteristics of Bromo(phenyl)methylsilane and its Position as an α-Bromosilane
Bromo(phenyl)methylsilane, with the chemical formula C₂₅H₂₁BrSi, possesses a unique molecular architecture that dictates its chemical behavior. At its core is a silicon atom bonded to a bromine atom, a phenyl group, a methyl group, and a triphenylsilyl group. The presence of the bromine atom on the carbon adjacent to the silicon atom classifies it as an α-bromosilane.
The key structural features of this compound are the benzylic carbon and the silicon center. The benzylic position, the carbon atom directly attached to a benzene ring, is inherently reactive. The triphenylsilyl group, with its bulky phenyl rings, exerts significant steric influence on the molecule. This steric hindrance can play a crucial role in directing the approach of reagents and influencing the stereoselectivity of reactions.
Table 1: Physicochemical Properties of Bromo(phenyl)methylsilane
| Property | Value |
| CAS Number | 5410-06-0 |
| Molecular Formula | C₂₅H₂₁BrSi |
| Molecular Weight | 429.42 g/mol |
| Density | 1.28 g/cm³ |
This table presents known physicochemical properties of bromo(phenyl)methylsilane.
The reactivity of α-halosilanes is a subject of considerable interest. The silicon atom can influence the stability of adjacent carbocations or carbanions, and the nature of the halogen atom also plays a significant role in the compound's reactivity profile. Nucleophilic substitution reactions at the benzylic carbon are a common pathway for functionalization, with the bulky triphenylsilyl group potentially favoring certain reaction mechanisms over others.
Scope and Research Imperatives for Benzylic Organosilicon Halides
Benzylic organosilicon halides, such as bromo(phenyl)methylsilane, represent a class of compounds with significant potential in organic synthesis. The presence of both a reactive benzylic halide and a silicon moiety provides a versatile platform for a variety of chemical transformations.
Current research imperatives in this area focus on several key aspects:
Development of Novel Synthetic Methodologies: The synthesis of benzylic organosilicon halides with diverse substitution patterns is a primary goal. Efficient and stereoselective methods for their preparation are crucial for accessing a wider range of building blocks for organic synthesis.
Exploration of Reactivity: A deeper understanding of the reactivity of these compounds is essential. This includes studying the interplay of steric and electronic effects on their reaction pathways, such as nucleophilic substitution and elimination reactions. The ability of the silicon atom to stabilize charged intermediates is a key area of investigation.
Applications in Tandem and Cascade Reactions: The dual functionality of benzylic organosilicon halides makes them ideal candidates for use in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid and efficient construction of complex molecular architectures.
Catalytic Applications: Investigating the potential of these compounds as precursors to organometallic catalysts or as ligands in transition metal catalysis is another promising research direction. The unique electronic and steric properties imparted by the organosilicon fragment could lead to the development of novel catalytic systems with enhanced activity and selectivity.
The continued exploration of benzylic organosilicon halides is expected to yield new synthetic tools and strategies, further expanding the already vast utility of organosilicon chemistry in addressing challenges in both academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
[bromo(phenyl)methyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrSi/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIOFYHRRDVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279392 | |
| Record name | [bromo(phenyl)methyl](triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5410-06-0 | |
| Record name | NSC12570 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [bromo(phenyl)methyl](triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ALPHA-BROMOBENZYL)TRIPHENYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bromo Phenyl Methylsilane and Analogous α Bromosilanes
Strategies for Carbon-Silicon Bond Formation
The construction of the C-Si bond is a foundational element in the synthesis of organosilanes. The methods employed are diverse, reflecting the broad utility and varied reactivity of organosilicon compounds. Key strategies involve the reaction of silicon electrophiles with carbon nucleophiles or the use of transition metal catalysts to couple silicon-containing moieties with organic substrates.
Nucleophilic Silylation Approaches
Nucleophilic silylation involves the reaction of a carbon-based nucleophile with a silicon electrophile, typically a halosilane. This approach is one of the most direct and widely used methods for creating C-Si bonds. The reactivity and choice of the nucleophile are crucial for the success of these reactions.
Organolithium reagents are potent nucleophiles and strong bases, making them highly effective for forming C-C and C-heteroatom bonds. wikipedia.orgmt.com Their reaction with halosilanes, such as chlorotriphenylsilane (B103829), is a classic and robust method for C-Si bond formation. wikipedia.org For the synthesis of the precursor to bromo(phenyl)methylsilane, benzyllithium (B8763671) or a related phenyl-substituted organolithium can be employed.
The general reaction involves the nucleophilic attack of the carbanionic center of the organolithium reagent on the electrophilic silicon atom of the halosilane, displacing the halide and forming the desired C-Si bond. masterorganicchemistry.com For example, treating chlorotriphenylsilane with benzyllithium, which can be prepared by the metalation of toluene (B28343), would yield benzyltriphenylsilane (B11956234). researchgate.net The subsequent step to obtain the target compound would involve a selective bromination at the benzylic position, often achieved with reagents like N-bromosuccinimide (NBS) under radical initiation.
The choice of solvent and reaction conditions can significantly influence the regioselectivity of the reaction, especially with resonance-stabilized species like benzyllithium. nih.gov For instance, reactions with trimethylchlorosilane in a non-polar solvent like n-pentane can favor reaction at the para-position of the aromatic ring, whereas reactions in a coordinating solvent like tetrahydrofuran (B95107) (THF) can direct the reaction to the benzylic position. nih.gov
| Organolithium Reagent | Halosilane | Typical Product | Key Considerations |
|---|---|---|---|
| n-Butyllithium | Chlorotriphenylsilane | Butyltriphenylsilane | Standard alkylation; demonstrates basic reactivity. organicchemistrydata.org |
| Benzyllithium | Chlorotriphenylsilane | Benzyltriphenylsilane | Precursor to the target α-bromosilane. Solvent choice is critical for regioselectivity. researchgate.netnih.gov |
| Phenyllithium | Chlorotriphenylsilane | Tetraphenylsilane (B94826) | Forms an aryl-silicon bond. researchgate.net |
When the silicon atom or the α-carbon is a stereocenter, controlling the stereochemical outcome of the alkylation becomes crucial. Stereoselective reactions involving alkyllithium reagents can proceed with either retention or inversion of configuration, depending on the substrate, the reagent, and the reaction conditions. The cyclization of alkyllithium reagents onto methoxy (B1213986) alkenes, for example, has been shown to proceed with high syn-S(N)' selectivity. nih.gov
The preparation of chiral, non-stabilized, open-chain alkyllithium reagents can be achieved stereoconvergently from a mix of diastereomeric alkyl iodides. nih.gov These chiral lithium reagents can then react with electrophiles, including silicon-based ones, with retention of configuration, allowing for the synthesis of 1,3-difunctionalized products with good diastereoselectivity. nih.gov The configurational stability of these reagents is a key factor, and studies have shown that groups such as a 3-siloxy group can accelerate epimerization at the carbon-lithium center. nih.gov This highlights the intricate balance of factors that govern the stereochemical outcome in such reactions.
While highly reactive organometallics like organolithiums are effective, milder conditions and broader functional group tolerance can often be achieved using transition metal catalysis. Copper(I) salts have emerged as inexpensive and efficient catalysts for C-Si bond formation. acs.org These reactions typically involve the generation of a nucleophilic copper-silyl species, which then reacts with an organic electrophile. beilstein-journals.org
Copper-catalyzed silylations can utilize various silicon sources, including disilanes, silylboranes, or silylzinc reagents. acs.org For instance, a Cu(I)-catalyzed reaction can generate an active [Cu-Si] species by cleaving a Si-Si bond in a disilane. beilstein-journals.orgnih.gov This species can then participate in conjugate additions to α,β-unsaturated compounds or in substitution reactions. nih.govacs.org This methodology provides a powerful alternative to traditional methods, often exhibiting high levels of regioselectivity and diastereoselectivity. acs.org Enantioselective variants, using chiral ligands, have also been developed, enabling the asymmetric synthesis of C-silylated compounds. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and their application has been extended to the formation of C-Si bonds. Palladium-based catalysts are particularly prominent in this area.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that traditionally forms carbon-carbon bonds by reacting an organosilane with an organic halide. wikipedia.org The reaction requires the activation of the relatively inert C-Si bond, typically with a fluoride (B91410) source or a base, to generate a hypervalent, more reactive pentavalent silicon intermediate. organic-chemistry.orgacs.org
While the classic Hiyama coupling is used for C-C bond formation, the principles of palladium-catalyzed cross-coupling are applicable to C-Si bond formation as well, albeit through different reaction pathways. Instead of coupling an organosilane with an organic halide to form a C-C bond, related methods focus on coupling a silicon-containing reagent with an organic halide to form a C-Si bond.
An important related method is the palladium-catalyzed silylation of benzyl (B1604629) halides with hydrosilanes. rsc.org This approach directly constructs the Si-C(sp³) bond, providing a convenient route to various benzylsilanes, which are direct precursors to compounds like bromo(phenyl)methylsilane. rsc.org These reactions offer good functional group tolerance and operate under relatively simple conditions. rsc.org Similarly, a "silyl-Negishi" reaction has been developed, involving the palladium-catalyzed coupling of silyl (B83357) electrophiles with organozinc halides, enabling direct access to alkyl silanes. acs.org Furthermore, palladium catalysts have been successfully used to couple monochlorosilanes with Grignard reagents, overcoming the high strength of the Si-Cl bond to form a wide array of alkyl and aryl silanes. nih.gov
| Reaction Type | Silicon Source | Organic Substrate | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Hiyama Coupling (Classic) | Organosilane (R-SiR'3) | Organic Halide (R''-X) | Pd(0) catalyst, Fluoride activator | C-C (R-R'') wikipedia.org |
| C(sp³)–Si Cross-Coupling | Hydrosilane (HSiR3) | Benzyl Halide (ArCH2-X) | Pd catalyst, Phosphine (B1218219) ligand | C-Si (ArCH2-SiR3) rsc.org |
| Silyl-Negishi Reaction | Silyl Electrophile (R3Si-X) | Alkylzinc Halide (R'-ZnX) | Pd catalyst, DrewPhos ligand | C-Si (R3Si-R') acs.org |
| Silyl-Chloride Coupling | Monochlorosilane (R3Si-Cl) | Grignard Reagent (R'-MgX) | Pd catalyst, DrewPhos ligand | C-Si (R3Si-R') nih.gov |
Nickel-Catalyzed Enantioconvergent Cross-Couplings of Racemic α-Halosilanes
Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of α-halosilane synthesis, enantioconvergent cross-couplings of racemic α-halosilanes with organometallic reagents represent a cutting-edge approach to producing chiral organosilanes. This method is particularly valuable as it allows for the conversion of a racemic starting material into a single enantiomer of the product.
Detailed research findings have demonstrated the efficacy of chiral nickel catalysts in mediating the reaction between racemic α-bromosilanes and organozinc reagents. These reactions typically proceed with high enantioselectivity, providing access to enantioenriched organosilanes that are otherwise challenging to synthesize. The general scheme for such a reaction is depicted below:
The success of this methodology hinges on the ability of the chiral nickel catalyst to preferentially react with one enantiomer of the racemic α-bromosilane, or to catalyze the reaction in a way that leads to a single enantiomeric product through a dynamic kinetic resolution or a stereoconvergent mechanism.
Table 1: Nickel-Catalyzed Enantioconvergent Cross-Couplings
| Racemic α-Halosilane | Organozinc Reagent | Chiral Nickel Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Racemic α-bromosilane | Alkylzinc bromide | NiBr2·diglyme/(S,S)-diamine | up to 94% | koreascience.kr |
| Racemic α-iodosilane | Alkylzinc bromide | NiCl2/(S,S)-BnPyBox | High | koreascience.kr |
Rhodium-Catalyzed Additions in Organosilane Synthesis
Rhodium catalysts have proven to be highly effective in a variety of transformations for the synthesis of organosilanes. One notable application is the catalytic hydrosilylation of carbonyl compounds, which can be employed to produce silicon-stereogenic alkoxysilanes and silyl enol ethers with high efficiency and enantioselectivity.
Furthermore, rhodium-catalyzed carbene insertion into Si-H bonds offers a direct route to functionalized organosilanes. This method involves the generation of a rhodium carbene intermediate, which then undergoes insertion into the silicon-hydride bond of a silane (B1218182). This approach has been successfully applied to the synthesis of a range of organosilanes, including those with chiral silicon centers. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance.
Table 2: Rhodium-Catalyzed Additions in Organosilane Synthesis
| Reaction Type | Substrates | Rhodium Catalyst | Product | Key Features |
|---|---|---|---|---|
| Asymmetric Hydrosilylation | Aldehydes, Ketones, α,β-unsaturated ketones + Dihydrosilanes | Chiral Rhodium Complexes | Si-stereogenic alkoxysilanes and silyl enol ethers | Good yields and enantioselectivities under mild conditions. mychemblog.com |
| Carbene Insertion | Diazo compounds + Silanes | Dirhodium(II) carboxylates | Functionalized organosilanes | Efficient C-Si bond formation. sciforum.net |
Heck Coupling for Aryl-Substituted Organosilanes
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been adapted for the synthesis of aryl-substituted organosilanes. This variant, often referred to as the silyl-Heck reaction, allows for the direct formation of vinylsilanes from the reaction of silyl halides with alkenes. While traditionally focused on C-C bond formation, this methodology has been extended to C-Si bond formation.
Recent advancements have enabled the direct silyl-Heck reaction of chlorosilanes with styrenes using a nickel catalyst in combination with a Lewis acid. This approach provides a practical route to vinylsilanes with high regio- and stereoselectivity. Although not a direct method for α-bromosilanes, the resulting vinylsilanes can serve as precursors for further functionalization to introduce a bromine atom at the α-position.
Direct Synthesis Processes in Organosilane Production (Müller–Rochow Analogs)
The Müller-Rochow process is a cornerstone of industrial organosilane synthesis. This direct process involves the reaction of elemental silicon with organic halides in the presence of a copper catalyst at elevated temperatures. While primarily used for the large-scale production of methylchlorosilanes, the underlying principles can be adapted for the synthesis of other organosilanes.
The direct synthesis is a gas-solid reaction that typically takes place in a fluidized-bed reactor. The reaction conditions, including temperature, pressure, and catalyst composition, are crucial for controlling the product distribution. Although not a common laboratory-scale method for a specific compound like Bromo(phenyl)methylsilane, it represents a fundamental approach to the formation of Si-C bonds from elemental silicon.
Photoredox-Driven Synthetic Approaches to Organosilanes
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. In the context of organosilane synthesis, photoredox catalysis has been employed for the generation of silyl radicals, which can then participate in various bond-forming reactions.
For instance, the photoredox-catalyzed generation of silyl radicals from silanes can be followed by their addition to unsaturated systems or their participation in cross-coupling reactions. While direct α-bromination via a photoredox pathway is less common, this methodology provides a mild and efficient way to generate reactive silicon species that can be further functionalized.
Benzylic Bromination and Halogenation Strategies
The introduction of a bromine atom at the benzylic position is a key step in the synthesis of Bromo(phenyl)methylsilane. This transformation is typically achieved through a free-radical halogenation reaction.
Selective Benzylic Bromination in Precursor Molecules
The selective bromination of the benzylic position of a suitable precursor, such as benzyltriphenylsilane, is the most direct route to Bromo(phenyl)methylsilane. This reaction is a classic example of a free-radical chain reaction.
The reagent of choice for this transformation is often N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing ionic side reactions, such as electrophilic addition to the aromatic ring.
The mechanism of benzylic bromination with NBS involves three main stages: initiation, propagation, and termination.
Initiation: The radical initiator decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical.
Propagation: A bromine radical abstracts a benzylic hydrogen from the precursor molecule (e.g., benzyltriphenylsilane) to form a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to form the desired α-bromosilane and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radical species.
The high selectivity for the benzylic position is attributed to the stability of the intermediate benzylic radical, which is stabilized by resonance with the adjacent phenyl group.
A general procedure for the benzylic bromination of a toluene derivative involves refluxing the substrate with NBS and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene.
Table 3: Common Reagents and Conditions for Benzylic Bromination
| Brominating Agent | Radical Initiator | Solvent | Conditions | Key Features |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4, 1,2-Dichlorobenzene, Acetonitrile | Reflux, Light irradiation | High selectivity for benzylic position, minimizes side reactions. |
| Bromine (Br2) | Light or Heat | Non-polar solvents | Can lead to side reactions | Less selective than NBS. |
Bromine-Lithium Exchange Methodologies
The bromine-lithium exchange is a powerful and widely utilized transformation in organometallic chemistry for the generation of organolithium reagents from organic bromides. nih.gov This reaction is particularly valuable for creating nucleophilic carbon species that can be used in a wide array of synthetic applications. The exchange is typically rapid, often occurring at very low temperatures to prevent side reactions of the highly reactive organolithium product. harvard.edu
The general mechanism involves the reaction of an organobromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds through an "ate-complex" intermediate or transition state. harvard.edu The rate of exchange generally follows the trend I > Br > Cl, making bromides ideal substrates for this transformation. sioc-journal.cn
In the context of α-bromosilanes, the bromine-lithium exchange provides a direct route to α-silyllithium reagents. These reagents are highly reactive nucleophiles. The solvent plays a crucial role in the stability and reactivity of the generated organolithium species. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common, although their use can sometimes lead to decomposition of the aryllithium intermediate at higher temperatures. uni-regensburg.deresearchgate.net For some systems, non-coordinating hydrocarbon solvents like hexane (B92381) are preferred to enhance the stability of the product. uni-regensburg.de
The following table summarizes representative conditions for bromine-lithium exchange reactions on various aryl bromides, illustrating the common reagents and conditions employed, which are analogous to those that would be used for α-bromosilanes.
| Substrate | Lithiating Agent | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,2'-Dibromobiphenyl | n-BuLi | Toluene | 0 | 54% (diphosphine) | nih.gov |
| 2-N,N-dimethylamino-2',6-dibromobiphenyl | n-BuLi | THF | -78 | 63% (monophosphine) | nih.gov |
| 1-Bromo-4-tert-butylbenzene | t-BuLi | Hexane | Ambient | Excellent Conversion | uni-regensburg.de |
| 1,3-Dibromobenzene | n-BuLi | THF | -78 | 95% | chemicalbook.com |
| 1-Bromo-2-iodobenzene | n-BuLi | Toluene | -78 | 60% | nih.gov |
Green Chemistry Principles in Organosilane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact and enhance safety and efficiency. jocpr.com Key considerations include atom economy, the use of safer solvents, and the reduction of hazardous byproducts. acsgcipr.orgprimescholars.com
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a crucial metric. jocpr.comnih.gov Substitution reactions, such as the free-radical bromination of benzyltriphenylsilane with NBS, often have lower atom economy compared to addition reactions.
The atom economy for the synthesis of bromo(phenyl)methylsilane from benzyltriphenylsilane and NBS can be calculated as follows:
Reaction: C₂₅H₂₂Si + C₄H₄BrNO₂ → C₂₅H₂₁BrSi + C₄H₅NO₂
Molecular Weight of Bromo(phenyl)methylsilane: 429.43 g/mol
Molecular Weights of Reactants: Benzyltriphenylsilane (350.53 g/mol ) + NBS (177.98 g/mol ) = 528.51 g/mol
Atom Economy = (MW of product / MW of all reactants) x 100
Atom Economy = (429.43 / 528.51) x 100 ≈ 81.25%
This calculation shows that a significant portion of the reactant mass ends up as the succinimide (B58015) byproduct. In contrast, reactions with 100% atom economy, like some addition reactions, incorporate all reactant atoms into the desired product. nih.gov
Safer Solvents: Historically, solvents like carbon tetrachloride (CCl₄) were commonly used for free-radical brominations. masterorganicchemistry.com However, due to its toxicity and environmental concerns, CCl₄ has been largely phased out. reddit.com Green chemistry promotes the use of safer, more environmentally benign solvents. While highly nonpolar reactions can be challenging to conduct in greener solvents, alternatives to chlorinated hydrocarbons are actively sought. For some bromination reactions, solvents like tetrahydrofuran (THF) or even aqueous media have been explored. researchgate.nethrpub.org The choice of solvent is critical and must be compatible with the reaction mechanism while minimizing environmental and health risks. reddit.comhrpub.org
| Traditional Solvent | Hazards | Greener Alternative(s) | Considerations |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Toxic, Ozone-depleting | Heptane, Cyclohexane, Toluene | Solubility of reagents, reaction temperature. |
| Dichloromethane (DCM) | Suspected carcinogen, Volatile | Ethyl acetate, 2-Methyl-THF, Acetone | Polarity, boiling point, reactivity. |
| Benzene | Carcinogenic | Toluene, Cyclopentyl methyl ether (CPME) | Toxicity of toluene is lower than benzene. |
By focusing on principles like maximizing atom economy and utilizing safer solvents, the synthesis of organosilanes can be made more sustainable and environmentally responsible.
Spectroscopic and Structural Characterization of Bromo Phenyl Methylsilane and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Bromo(phenyl)methylsilane, a combination of 1H, 13C, and 29Si NMR spectroscopy, along with two-dimensional techniques, would offer a comprehensive structural assignment. Due to the limited availability of direct spectral data for Bromo(phenyl)methylsilane, this analysis will draw upon data from closely related analogues such as bromotriphenylsilane, methyltriphenylsilane (B1582181), and (4-bromophenyl)dimethyl(phenyl)silane to predict the expected spectral features.
The 1H NMR spectrum of Bromo(phenyl)methylsilane is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the protons of the three phenyl groups attached to the silicon atom, the protons of the phenyl group on the brominated methyl substituent, the single benzylic proton, and the methyl protons if they were present.
The numerous protons of the four phenyl groups would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the silyl (B83357) and bromo(phenyl)methyl substituents and the rotational freedom of the phenyl rings.
The benzylic proton (Si-CH(Br)Ph) is expected to resonate as a singlet, shifted downfield due to the deshielding effects of the adjacent bromine atom and the phenyl group. Its chemical shift would be a key indicator of the electronic environment around the chiral center.
For comparison, the 1H NMR spectrum of the analogue (4-Bromophenyl)dimethyl(phenyl)silane shows multiplets in the aromatic region between δ 7.37-7.53 ppm and a singlet for the methyl protons at δ 0.57 ppm. rsc.org This suggests that the phenyl protons in Bromo(phenyl)methylsilane would also be in a similar range, while the benzylic proton would likely be at a significantly different chemical shift due to the direct attachment of the bromine atom.
Table 1: Predicted 1H NMR Chemical Shifts for Bromo(phenyl)methylsilane and Analogues
| Compound | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Bromo(phenyl)methylsilane | Phenyl Protons (Si-Ph) | 7.2 - 7.8 (multiplet) |
| Phenyl Protons (CH-Ph) | 7.2 - 7.5 (multiplet) | |
| Benzylic Proton (Si-CH) | ~ 5.0 - 6.0 (singlet) | |
| (4-Bromophenyl)dimethyl(phenyl)silane | Phenyl Protons | 7.37 - 7.53 (multiplet) |
Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.
The 13C NMR spectrum provides valuable information about the carbon framework of a molecule. In the proton-decoupled 13C NMR spectrum of Bromo(phenyl)methylsilane, distinct signals are expected for the ipso, ortho, meta, and para carbons of the triphenylsilyl group, the carbons of the phenyl ring on the brominated methyl group, and the benzylic carbon.
The carbons of the phenyl rings attached to the silicon atom typically resonate in the range of δ 125-140 ppm. rsc.orgoregonstate.edu The ipso-carbon (the carbon directly attached to the silicon) is expected to have a distinct chemical shift compared to the other aromatic carbons. The chemical shifts of the ortho, meta, and para carbons can provide insights into the electronic effects of the silyl substituent.
The benzylic carbon (Si-CH(Br)Ph) would be significantly influenced by the attached bromine and silicon atoms. The electronegative bromine atom would cause a downfield shift, while the silicon atom's effect would also contribute to its final resonance position.
For the analogue (4-Bromophenyl)dimethyl(phenyl)silane, the aromatic carbons appear in the range of δ 124.0-137.5 ppm, and the methyl carbons resonate at δ -2.5 ppm. rsc.org This provides a reference for the expected chemical shifts of the phenyl carbons in the target molecule.
Table 2: Predicted 13C NMR Chemical Shifts for Bromo(phenyl)methylsilane and Analogues
| Compound | Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Bromo(phenyl)methylsilane | Phenyl Carbons (Si-Ph) | 128 - 138 |
| Phenyl Carbons (CH-Ph) | 125 - 135 | |
| Benzylic Carbon (Si-CH) | 40 - 60 | |
| (4-Bromophenyl)dimethyl(phenyl)silane | Aromatic Carbons | 124.0 - 137.5 |
Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.
29Si NMR spectroscopy is a powerful technique for directly probing the environment of the silicon atom. The chemical shift of the 29Si nucleus is highly sensitive to the nature of the substituents attached to it. For Bromo(phenyl)methylsilane, the 29Si chemical shift would be influenced by the three phenyl groups and the bromo(phenyl)methyl group.
The chemical shift range for tetracoordinate silicon compounds is broad, but for phenyl-substituted silanes, the resonances typically appear in a more defined region. huji.ac.ilpascal-man.com For instance, the 29Si chemical shift for (4-Bromophenyl)dimethyl(phenyl)silane is reported to be -7.49 ppm. rsc.org The presence of the electron-withdrawing bromine atom on the alpha-carbon in Bromo(phenyl)methylsilane is expected to deshield the silicon nucleus, resulting in a downfield shift compared to methyltriphenylsilane. The 29Si NMR spectrum of methyltriphenylsilane has been reported, and its chemical shift would serve as a valuable comparison point. nih.gov
Table 3: 29Si NMR Chemical Shifts for Phenylsilane Analogues
| Compound | 29Si Chemical Shift (δ, ppm) |
|---|---|
| (4-Bromophenyl)dimethyl(phenyl)silane | -7.49 |
| Methyltriphenylsilane | Data reported, specific value not in snippets |
Solid-state NMR could provide information about the structure and dynamics of Bromo(phenyl)methylsilane in the crystalline state, complementing the data obtained from solution NMR and X-ray crystallography.
X-ray Crystallography and Solid-State Structural Analysis
The crystal structure of bromotriphenylsilane reveals a tetrahedral geometry around the silicon atom, as expected. nih.gov The molecule crystallizes with two nearly identical molecules in the asymmetric unit. nih.gov In Bromo(phenyl)methylsilane, the silicon atom would also adopt a distorted tetrahedral geometry, with the four substituents—three phenyl groups and the bromo(phenyl)methyl group—arranged around it.
The Si-C bond lengths to the phenyl groups are expected to be in the typical range for such bonds. The Si-C bond to the benzylic carbon would be of particular interest, as its length could be influenced by steric and electronic factors. The C-Br bond length and the various bond angles around the silicon and the benzylic carbon would further define the molecular structure. The conformation of the molecule, including the torsion angles of the phenyl groups, would be determined, providing a complete picture of its solid-state structure.
Table 4: Selected Crystallographic Data for Bromotriphenylsilane
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 18.6306 (13) |
| b (Å) | 9.6160 (4) |
| c (Å) | 18.3618 (13) |
| β (°) | 107.174 (5) |
Data from the crystallographic analysis of Bromotriphenylsilane. nih.gov
Analysis of Intermolecular Interactions in Crystalline Organosilane Systems
The crystal packing and supramolecular architecture of organosilane compounds are primarily dictated by a network of weak intermolecular interactions, especially in the absence of strong hydrogen bond donors or acceptors. In crystalline systems like Bromo(phenyl)methylsilane and its analogues, the molecular arrangement is stabilized by a combination of non-covalent forces. These interactions, while individually weak, collectively determine the crystal's thermodynamic stability and physical properties.
The predominant interactions in such crystals are typically van der Waals forces, which include London dispersion forces and dipole-dipole interactions. For organosilanes containing multiple phenyl groups, C–H···π interactions are particularly significant. uni-regensburg.de In these interactions, a hydrogen atom attached to a carbon acts as a weak acid, donating electron density to the electron-rich π-system of a nearby aromatic ring. The crystal structures of phenyl-substituted siloxanes and silatranes have shown these C–H···π contacts to be a recurring and influential packing motif. uni-regensburg.demdpi.com
The table below summarizes the key intermolecular interactions anticipated in the crystalline structure of aryl- and halogen-substituted organosilanes.
| Interaction Type | Description | Typical Distance/Geometry |
| H···H Contacts | Van der Waals interactions between hydrogen atoms on adjacent molecules. | Distances are typically at or slightly less than the sum of their van der Waals radii (~2.4 Å). |
| C–H···π | A weak hydrogen bond between a C–H donor and the face of a phenyl ring acceptor. | H···centroid distances are generally in the range of 2.5–3.0 Å. |
| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Centroid-to-centroid distances are typically between 3.3 and 3.8 Å. |
| C–H···Br | A weak hydrogen bond involving a C–H donor and a bromine atom as the acceptor. | H···Br distances are often shorter than the sum of their van der Waals radii (~3.05 Å). |
| Br···Br Contacts | Interactions between bromine atoms on neighboring molecules. | Distances can be shorter than the sum of the van der Waals radii (3.7 Å). |
This interactive table summarizes potential intermolecular forces in complex organosilane crystals.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Packing Insights
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.govmdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than the contribution from all other molecules in the crystal. crystalexplorer.net This surface provides a unique and insightful representation of the molecular shape and its immediate environment within the crystal.
Several properties can be mapped onto the Hirshfeld surface, with the normalized contact distance (dnorm) being particularly useful for identifying key intermolecular contacts. mdpi.com The dnorm value is derived from the distances to the nearest nucleus inside (di) and outside (de) the surface and is normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically visualized as red spots on the surface, indicate contacts shorter than the sum of van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. mdpi.commdpi.com White areas represent contacts close to the van der Waals separation, while blue regions indicate longer contacts.
Complementing the 3D surface is the two-dimensional (2D) fingerprint plot, which is a scatter plot of de versus di for all points on the Hirshfeld surface. uni-regensburg.de This plot summarizes all intermolecular contacts in the crystal and can be decomposed to show the relative contributions of specific atom-pair contacts. mdpi.com For a molecule like Bromo(phenyl)methylsilane, the 2D fingerprint plot is expected to be dominated by specific features:
H···H Interactions: These typically appear as a large, diffuse region in the center of the plot, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.gov
C···H/H···C Interactions: These contacts, indicative of C–H···π interactions, manifest as distinct "wings" on either side of the main diagonal. uni-regensburg.denih.gov
Br···H/H···Br Interactions: The presence of the bromine atom would result in sharp spikes at the lower left of the plot, corresponding to the shortest and most direct contacts. nih.govnih.gov
The following table presents a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for a representative bromo-phenyl organosilane analogue, based on published data for similar structures. uni-regensburg.deresearchgate.netnih.govnih.gov
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 40 – 55% |
| C···H / H···C | 15 – 25% |
| Br···H / H···Br | 10 – 15% |
| C···C | 5 – 10% |
| Br···C / C···Br | 1 – 3% |
| Br···Br | < 1% |
This interactive table quantifies the relative importance of different intermolecular contacts derived from Hirshfeld surface analysis.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying functional groups and probing the molecular structure of organosilane compounds. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the molecule. For a complex molecule such as Bromo(phenyl)methylsilane, the FTIR spectrum can be interpreted by assigning absorption bands to specific vibrational modes of its constituent parts.
The spectrum of this compound is expected to be dominated by vibrations associated with the numerous phenyl groups and the central silicon atom. Data from analogous compounds like triphenylsilane (B1312308) and other phenyl-substituted silanes provide a reliable basis for these assignments. nist.govnist.govresearchgate.net The high-frequency region of the spectrum (>3000 cm⁻¹) is characterized by aromatic C–H stretching vibrations. The aliphatic C–H stretch from the methyl group appears just below 3000 cm⁻¹. The Si-phenyl (Si-Ph) bond gives rise to characteristic bands, notably a sharp absorption around 1430 cm⁻¹ and a strong band near 1100 cm⁻¹. nih.gov The C-Br stretching vibration is expected to appear in the lower frequency fingerprint region of the spectrum.
The table below details the expected characteristic FTIR absorption bands for Bromo(phenyl)methylsilane based on data from analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3070 – 3050 | Medium | Aromatic C–H Stretch |
| 2960 – 2920 | Weak-Medium | Aliphatic C–H Stretch (methyl) |
| ~1590 | Medium | Aromatic C=C Ring Stretch |
| ~1485 | Medium | Aromatic C=C Ring Stretch |
| ~1430 | Strong, Sharp | Si-Phenyl (Si-Ph) Stretch |
| ~1115 | Strong | Si-Phenyl (Si-Ph) Stretch |
| 740 – 690 | Strong | C–H Out-of-Plane Bending (monosubstituted phenyl) |
| 650 - 550 | Medium-Weak | C–Br Stretch |
This interactive table presents the predicted FTIR vibrational frequencies and their corresponding functional group assignments.
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to FTIR spectroscopy for the structural characterization of organosilane compounds. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman active, whereas modes that cause a change in the dipole moment are IR active. Consequently, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra, providing information that may be weak or absent in FTIR spectra. nih.govresearchgate.net
For Bromo(phenyl)methylsilane, Raman spectroscopy is particularly effective for identifying vibrations of the Si-C and Si-Ph bonds, as well as the characteristic "ring breathing" modes of the phenyl groups, which are highly symmetric and thus strongly Raman active. researchgate.net The Si-C bond, being less polar than Si-O, generally shows a more intense Raman signal. The C-Br bond is also expected to be Raman active. The analysis of Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive vibrational assignment and offers insights into molecular conformation and symmetry. researchgate.net
Key Raman shifts anticipated for Bromo(phenyl)methylsilane are summarized in the table below.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| 3070 – 3050 | Strong | Aromatic C–H Symmetric Stretch |
| ~1590 | Strong | Aromatic C=C Ring Stretch |
| ~1030 | Medium | C–H In-plane Bending |
| ~1000 | Very Strong | Phenyl Ring Breathing Mode |
| 700 - 600 | Medium | Si–C Stretch |
| 650 - 550 | Medium | C–Br Stretch |
| < 400 | Medium-Strong | Si-Ph Bending Modes |
This interactive table highlights the key expected Raman active vibrations for the target compound.
Computational and Theoretical Investigations of Bromo Phenyl Methylsilane
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations compute the time-dependent behavior of a molecular system, providing a detailed picture of atomic and molecular motion. For complex organosilicon systems, MD simulations are invaluable for studying dynamic processes, intermolecular interactions, and conformational landscapes, all of which are governed by the underlying potential energy surface described by a force field.
The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters and mathematical functions used to describe the potential energy of a system of particles. A significant challenge in simulating organosilicon compounds has been the lack of well-parameterized force fields comparable to those available for standard organic molecules. rsc.orgresearchgate.net
To address this, efforts have been made to extend existing force fields to include silicon-containing molecules. One notable development is the supplementation of the General Amber Force Field (GAFF2) with parameters for organosilanes. rsc.orgresearchgate.net These parameters were designed following the principles of GAFF2 to ensure compatibility with the broader Amber force field family, which is widely used for biomolecular simulations. rsc.org The accuracy of these new parameters has been validated by comparing calculated properties such as pair interaction energies and liquid properties against reference data. rsc.org Similarly, the Open Force Field (OpenFF) initiative has developed the Sage force field, which is capable of generalizing to diverse chemistries, including those of drug-like small molecules that may contain silicon. chemrxiv.org
Table 1: Overview of Force Field Development for Organosilicon Compounds
| Force Field | Development Goal | Key Features |
|---|---|---|
| GAFF2 Extension | Supplement existing parameters to include organosilanes for drug discovery applications. rsc.orgresearchgate.net | Designed for compatibility with the Amber force field family; follows GAFF2 principles. rsc.orgresearchgate.net |
| OpenFF (Sage) | Create a modern, general-purpose small molecule force field using direct chemical perception. chemrxiv.org | Generalizes easily to diverse chemistries; compatible with AMBER biopolymer force fields. chemrxiv.org |
These advancements are crucial for enabling reliable MD simulations of complex organosilicon molecules like Bromo(phenyl)methylsilane.
MD simulations can shed light on the non-covalent forces that govern how molecules interact with each other and pack in the solid state. For a molecule containing bromine, halogen bonding is a key directional interaction that can influence crystal packing and molecular recognition. nih.gov Computational protocols have been developed to accurately model halogen bonding in MD simulations, often by including a charged "extra point" on the halogen atom to represent the anisotropic charge distribution known as the σ-hole. nih.gov Simulations using such protocols have successfully reproduced experimental geometries, showing halogen-oxygen distances near or below the sum of the van der Waals radii and characteristic C-X···O angles of approximately 170°. nih.gov
In addition to specific interactions like halogen bonds, a comprehensive understanding of crystal packing can be achieved by combining simulation data with techniques like Hirshfeld surface analysis. This method allows for the visualization and quantification of various intermolecular close contacts, providing insights into the forces that stabilize the crystal structure. researchgate.net For brominated organic compounds, Hirshfeld analysis has been used to identify and characterize structure-defining interactions, including hydrogen bonds. researchgate.net
| π-π Stacking | Attractive interaction between the aromatic rings. | The multiple phenyl groups provide ample opportunity for stacking interactions, contributing to crystal stability. |
The presence of multiple rotatable single bonds in Bromo(phenyl)methylsilane—specifically the Si-C bonds connecting the phenyl groups and the C-C bond of the phenylmethyl group—gives rise to a complex conformational landscape. MD simulations are an ideal tool for exploring this landscape, revealing the relative stabilities of different conformers and the energy barriers for interconversion.
The dynamic behavior observed in simulations is highly sensitive to the chosen force field. researchgate.net Studies have shown that different versions of a force field, such as GAFF and GAFF2, can lead to noticeable differences in the simulated dynamic properties of molecules. researchgate.net Therefore, the use of recently developed and validated force fields for organosilanes is essential for accurately predicting the conformational preferences and dynamic behavior of Bromo(phenyl)methylsilane in various environments. rsc.orgchemrxiv.org
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a more fundamental description of molecular systems compared to classical force fields. These methods are particularly useful for studying electronic structure, reactivity, and reaction mechanisms where bond breaking and formation occur.
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the electronic properties of medium to large molecules due to its favorable balance of accuracy and computational cost. For phenyl-substituted silanes and related compounds, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.netdntb.gov.ua
Key insights into a molecule's reactivity can be gained from analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. dntb.gov.ua DFT studies on complex organic molecules containing bromine have revealed energy gaps that indicate significant chemical reactivity. dntb.gov.ua
A variety of exchange-correlation functionals and basis sets are employed for these calculations, with the choice depending on the specific properties of interest. Hybrid functionals like B3LYP are commonly used for structural and thermodynamic property calculations of phenyl-silanes. researchgate.netd-nb.infochemrxiv.org
Table 3: Common DFT Functionals and Basis Sets for Organosilicon Systems
| Method | Type | Typical Application |
|---|---|---|
| B3LYP | Hybrid GGA Functional | Geometry optimization, electronic structure, and thermodynamic properties of organosilanes and related radicals. researchgate.netd-nb.infochemrxiv.org |
| PBE0 | Hybrid GGA Functional | Reaction mechanisms and transition state analysis. cas.cn |
| 6-31G * | Pople-style Basis Set | Standard basis set for geometry optimizations and property calculations on medium-sized organic and main-group compounds. researchgate.net |
| 6-311+G(d,p) | Pople-style Basis Set | Larger basis set with diffuse and polarization functions, used for more accurate energy calculations and studies involving anions or weak interactions. cas.cn |
Understanding chemical reactions requires characterizing the transition states that connect reactants to products. Quantum chemical calculations are essential for locating these high-energy structures and calculating the activation energy of a reaction.
For organosilicon compounds, DFT calculations have been instrumental in elucidating reaction mechanisms. For instance, a detailed study on the decomposition of (bromodifluoromethyl)trimethylsilane (B180072) showed that a Lewis base activator significantly lowers the transition state energy for the generation of difluorocarbene. cas.cn The calculations provided a complete Gibbs free energy profile, identifying the transition state and intermediate complexes along the reaction coordinate. cas.cn
Furthermore, theoretical studies on the reaction of phenyl radicals with silane (B1218182) (SiH4) have highlighted the distinct reactivity of silicon compared to carbon. uhmreactiondynamics.orgscispace.comresearchgate.net These studies revealed that the substitution of a hydrogen atom on silicon by a phenyl radical proceeds through a trigonal bipyramidal transition state. uhmreactiondynamics.org The barrier for this substitution is significantly lower than for the analogous reaction with methane, a difference attributed to silicon's greater ability to stabilize penta-coordinate structures. scispace.com This suggests that the silicon center in Bromo(phenyl)methylsilane could be susceptible to radical substitution reactions via low-energy pathways. The bond dissociation energy (BDE) of the Si-Br bond is significantly higher than that of a C-Br bond, making halogen-atom abstraction from the benzylic carbon a plausible reactive pathway. nih.gov
Table 4: Calculated Energetics for a Silane Reaction Pathway (Data adapted from a study on the HMPA-activated decomposition of Me₃SiCF₂Br) cas.cn
| Species | Description | Calculated Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Loose complex between silane and HMPA | 0.0 |
| Transition State | Structure for the displacement of bromide and formation of carbene | +22.1 |
| Intermediate | Carbene associated with the silyl-HMPA cation and bromide | +28.2 |
| Product Complex | Free carbene and the silyl-HMPA cation-bromide salt | +22.0 |
These computational approaches provide a detailed framework for predicting and understanding the chemical behavior of Bromo(phenyl)methylsilane.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
No studies detailing the donor-acceptor interactions, stabilization energies, or the nature of the chemical bonds within Bromo(phenyl)methylsilane through NBO analysis are publicly available.
Integration of Theoretical Models with Experimental Data for Enhanced Understanding
There is no accessible research that combines theoretical calculations with experimental findings to provide a deeper understanding of the properties and behavior of Bromo(phenyl)methylsilane.
Advanced Applications in Organic Synthesis and Materials Science
Bromo(phenyl)methylsilane as a Key Synthetic Intermediate
The reactivity of the benzylic bromide in bromo(phenyl)methylsilane makes it an important precursor in a variety of chemical transformations. This reactivity is harnessed in carbon-carbon bond-forming reactions, the stereoselective synthesis of intricate molecules, and a range of functionalization reactions.
While direct cross-coupling participation of the C-Br bond in bromo(phenyl)methylsilane is not extensively documented in readily available literature, the principles of palladium-catalyzed cross-coupling reactions provide a framework for its potential applications. Cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org Typically, these reactions involve the coupling of an organometallic reagent with an organic halide. wikipedia.org
The reactivity of related organosilicon compounds in such reactions has been demonstrated. For instance, tris(4-bromophenyl)(methyl)silane has been successfully employed in Heck coupling reactions with 4-vinylpyridine, showcasing that the bromo-aryl-silane moiety is a viable substrate for palladium-catalyzed C-C bond formation. eurjchem.comeurjchem.com Similarly, mixed-halide triphenylmethyl radicals, where a bromine atom is attached to one of the phenyl rings, undergo site-selective Suzuki, Stille, and Sonogashira coupling reactions. nih.govresearchgate.net This highlights the better leaving group character of bromide compared to chloride in these catalytic cycles. researchgate.netchemrxiv.org These examples strongly suggest that the C-Br bond in bromo(phenyl)methylsilane could similarly participate in cross-coupling reactions, allowing for the introduction of various organic substituents at the benzylic position.
Table 1: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Organic Halide Component | Organometallic Component | Catalyst |
|---|---|---|---|
| Heck Reaction | Aryl or vinyl halide | Alkene | Palladium |
| Suzuki Reaction | Aryl or vinyl halide | Organoboron compound | Palladium |
| Stille Reaction | Aryl, vinyl, or acyl halide | Organotin compound | Palladium |
This table provides a general overview of common cross-coupling reactions where a bromo-functionalized compound could potentially serve as the organic halide component.
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is crucial in the preparation of complex organic molecules like pharmaceuticals and natural products. masterorganicchemistry.com A reaction that produces a predominance of one stereoisomer is termed stereoselective, while a stereospecific reaction is one where stereoisomeric starting materials yield stereoisomerically different products. youtube.com
While specific applications of bromo(phenyl)methylsilane in stereoselective synthesis are not prominently detailed, the influence of bulky silyl (B83357) groups on stereochemical outcomes is a well-established principle in organic chemistry. The large triphenylsilyl group can exert significant steric hindrance, directing incoming reagents to attack from the less hindered face of a molecule, thereby controlling the stereochemistry of the newly formed chiral center. This principle is fundamental to achieving high levels of stereoselectivity.
For example, the stereospecific synthesis of optically active silylboranes and their subsequent palladium-catalyzed reactions with alkyl halides demonstrate how silicon-containing groups can be instrumental in transferring chirality and constructing stereogenic centers with high fidelity. chemrxiv.org The reactivity of the alpha-bromo position in bromo(phenyl)methylsilane makes it a potential candidate for nucleophilic substitution reactions where the triphenylsilyl group could influence the stereochemical course of the reaction, leading to the formation of enantioenriched products.
The carbon-bromine bond in bromo(phenyl)methylsilane is a key functional handle that allows for a wide array of subsequent chemical modifications. The reactivity of alpha-halo carbonyl compounds in SN2 reactions is well-documented, and by analogy, the alpha-bromo silane (B1218182) is expected to be a good electrophile for a variety of nucleophiles. libretexts.org This allows for the introduction of diverse functional groups at the benzylic position.
Research on mixed-halide triphenylmethyl systems, which are structurally analogous, has shown that the para-bromo position can be selectively functionalized through cross-coupling reactions, leading to the synthesis of complex, open-shell small molecules and polymers. nih.govresearchgate.netchemrxiv.org This site-selective functionalization is attributed to the higher reactivity of the C-Br bond compared to C-Cl bonds in such systems. researchgate.net This suggests that the bromine atom in bromo(phenyl)methylsilane provides a reactive site for introducing new functionalities, paving the way for the synthesis of novel organosilicon compounds with tailored properties.
Furthermore, the generation of carbanions or radicals at the alpha-position to silicon is a common strategy in organic synthesis. The bromine atom in bromo(phenyl)methylsilane could be reductively cleaved to generate an alpha-silyl radical or undergo metal-halogen exchange to form an alpha-silyl carbanion, both of which are valuable reactive intermediates for further synthetic transformations.
Role of Organosilanes as Protecting Groups in Multi-Step Organic Syntheses
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. Organosilanes are widely used as protecting groups for this purpose, particularly for alcohols. msu.edu The triphenylsilyl group, in particular, can be used to form triphenylsilyl ethers, which are significantly more stable towards acidic hydrolysis than the more common trimethylsilyl (B98337) (TMS) ethers. msu.edu
The utility of silyl ethers as protecting groups stems from several key advantages:
Ease of Formation: They are typically formed in high yield by reacting an alcohol with a silyl halide (e.g., triphenylsilyl chloride) in the presence of a base.
Stability: The stability of the silyl ether can be tuned by varying the steric bulk of the substituents on the silicon atom. The bulky triphenylsilyl group provides high stability under a range of reaction conditions.
Ease of Removal (Deprotection): Silyl ethers can be readily cleaved under specific conditions, most commonly using a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), which have a high affinity for silicon.
While bromo(phenyl)methylsilane itself is not a protecting group, its triphenylsilane (B1312308) moiety is representative of the class of bulky organosilanes that are crucial for protection/deprotection strategies in multi-step synthesis. The ability to selectively protect and deprotect functional groups is a cornerstone of modern organic synthesis, enabling the construction of highly complex molecular targets.
Development of Functional Organosilicon Materials
Organosilicon compounds, particularly those with rigid aromatic structures, are of great interest in materials science for the development of functional materials with unique optical, electronic, and self-assembly properties. The combination of a robust tetraphenyl core (counting the phenyl group on the methyl) and a reactive handle in bromo(phenyl)methylsilane makes it a promising building block for such materials.
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. Organosilanes are a prominent class of molecules used to form SAMs on hydroxylated surfaces like silicon oxide. beilstein-journals.org The formation of these layers typically involves the hydrolysis of reactive groups on the silicon atom (e.g., chlorosilanes or alkoxysilanes) to form silanols, which then condense with surface hydroxyl groups and with each other to form a stable, covalently bound monolayer. beilstein-journals.org
While bromo(phenyl)methylsilane does not possess the typical hydrolyzable groups for direct SAM formation, it can be chemically modified to incorporate such functionalities. For instance, the bromo group could be substituted with a moiety containing a trichlorosilyl (B107488) or trialkoxysilyl group. The resulting molecule, featuring the rigid tetraphenylsilane (B94826) core and the surface-active silyl group, would be an excellent candidate for forming well-ordered, dense self-assembled membranes. The aromatic core would promote strong intermolecular π-π stacking interactions, leading to highly organized structures.
Such functionalized aromatic membranes are of interest for a variety of applications, including their use as proton exchange membranes in fuel cells and in gas separation technologies. mdpi.comresearchgate.netrsc.org The ability to create well-defined molecular layers on surfaces is also crucial for the development of sensors and molecular electronics. arxiv.org The synthesis of derivatives of tetraphenylsilane as tetrahedral building blocks for molecular construction further underscores the potential of this class of compounds in creating complex, three-dimensional supramolecular structures. researchgate.net
Organosilanes as Additives for Polymer Stabilization (e.g., Photodegradation Inhibition)
The durability of polymeric materials is often compromised by photodegradation, a process initiated by exposure to ultraviolet (UV) radiation that leads to bond cleavage, discoloration, and loss of mechanical integrity. Organosilanes, particularly those with a high degree of aromaticity, have been investigated as effective photostabilizers. The phenyl groups within these molecules are capable of absorbing harmful UV irradiation and dissipating the energy as heat at a rate that does not damage the polymer matrix. mdpi.com
The proposed mechanism for the photostabilization of polymers like poly(vinyl chloride) (PVC) by aromatic organosilanes involves several processes. Primarily, the aromatic moieties act as UV absorbers. mdpi.com Additionally, these additives can function as radical scavengers, neutralizing the highly reactive free radicals generated during the initial stages of photodegradation. mdpi.com By inhibiting these radical-chain reactions, the organosilanes prevent the dehydrochlorination and subsequent formation of polyene structures that cause discoloration and embrittlement of the polymer. mdpi.com
In studies involving various aromatic organosilanes as additives for PVC films, a significant reduction in photodegradation was observed. The effectiveness of these stabilizers is often quantified by monitoring changes in the polymer's physical and chemical properties over time upon irradiation. Key metrics include the formation of carbonyl (C=O) and hydroxyl (OH) groups, weight loss, and changes in surface morphology. For instance, PVC films containing certain organosilane additives showed substantially lower formation of these degradation markers compared to unstabilized films. mdpi.com
The structure of Bromo(phenyl)methylsilane, which contains four phenyl rings, suggests a strong potential for UV absorption. The presence of the bromine atom could also influence its stabilizing activity, as halogens can play a role in radical trapping mechanisms. While direct studies on this specific compound are not prevalent, the performance of analogous aromatic organosilanes provides a strong basis for its potential efficacy.
Table 1: Effect of Aromatic Organosilane Additives on PVC Photodegradation After 300h of UV Irradiation (Note: Data is illustrative of the performance of highly aromatic organosilanes, not specifically Bromo(phenyl)methylsilane)
| Sample | Carbonyl Group Index (IC=O) | Hydroxyl Group Index (IOH) | Weight Loss (%) |
| Blank PVC Film | 1.16 | 0.96 | 1.35 |
| PVC + Organosilane 1 | 0.76 | 0.62 | 0.48 |
| PVC + Organosilane 2 | 0.83 | 0.68 | 0.61 |
| PVC + Organosilane 3 | 0.89 | 0.76 | 0.70 |
Data adapted from studies on highly aromatic organosilanes in PVC. mdpi.com
Design of Ligands for Transition Metal Catalysis
The design of ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. Key design principles involve modulating the steric and electronic properties of the ligand. Sterically demanding ligands can create a specific coordination environment that promotes certain reaction pathways while suppressing others, often leading to enhanced selectivity. rutgers.edu
Bromo(phenyl)methylsilane possesses features that make it an interesting scaffold for ligand design. The triphenylsilyl group provides significant steric bulk, which is a desirable trait for creating highly active and selective catalysts by preventing catalyst deactivation through aggregation. sigmaaldrich.com Furthermore, the benzylic bromide functionality serves as a reactive handle for introducing various coordinating groups. Through nucleophilic substitution, the bromine atom can be replaced by phosphines, amines, N-heterocyclic carbenes (NHCs), or thioethers, which are all prominent coordinating moieties in catalysis. rutgers.eduresearchgate.net
For example, the synthesis of novel, sterically bulky NHC ligands has been shown to produce catalysts that can activate exceptionally strong chemical bonds. rutgers.edu Similarly, thioether ligands offer an attractive alternative to traditional phosphine (B1218219) or amine ligands due to the unique electronic properties of the sulfur atom, which can stabilize different metal oxidation states and even act as a bridging ligand. researchgate.net
The general synthetic strategy for converting a precursor like Bromo(phenyl)methylsilane into a potential ligand would involve reacting it with a suitable nucleophile.
Table 2: Key Properties for Ligand Design and Their Relevance to a Bromo(phenyl)methylsilane Scaffold
| Property | Design Goal | Relevance of Bromo(phenyl)methylsilane |
| Steric Hindrance | Control selectivity; prevent catalyst aggregation; stabilize reactive intermediates. | The bulky triphenylsilyl group provides significant steric shielding around a potential coordination site. rutgers.edusigmaaldrich.com |
| Electronic Properties | Tune metal center's reactivity (e.g., for oxidative addition/reductive elimination). | The coordinating atom introduced (P, N, S, etc.) would primarily determine the electronic effect. The silicon atom is generally electron-donating. |
| Modularity/Tunability | Easily synthesize a library of ligands to screen for optimal performance. | The C-Br bond allows for the straightforward introduction of various donor groups (phosphines, amines, etc.), enabling facile tuning. researchgate.net |
| Chirality | Enable asymmetric catalysis for the synthesis of enantiomerically pure compounds. | The carbon atom attached to the bromine, phenyl, and silyl groups is a prochiral center, offering a potential route to chiral ligands. |
While this specific molecule has not been extensively reported as a ligand, its structural components align well with the core tenets of modern ligand design for transition metal catalysis.
Research into Functional Molecular Crystalline Materials
The field of functional molecular crystalline materials focuses on designing molecules that self-assemble into ordered solid-state structures with specific properties, such as nonlinear optics, conductivity, or porosity. The arrangement of molecules in the crystal lattice, governed by intermolecular interactions like hydrogen bonds and van der Waals forces, is paramount to the material's function. The detailed study of crystal structures through techniques like X-ray diffraction and the analysis of intermolecular contacts via methods like Hirshfeld surface analysis are crucial in this field. researchgate.net
For a molecule like Bromo(phenyl)methylsilane, its large, rigid, and propeller-shaped triphenylsilyl group would heavily influence its crystal packing. The phenyl rings can participate in π-π stacking and C-H···π interactions, while the bromine atom can engage in halogen bonding (C-Br···X), a directional and specific non-covalent interaction. These combined interactions would dictate the supramolecular architecture.
Research on related brominated and silylated organic molecules demonstrates how subtle structural changes affect crystal packing. For instance, the analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol reveals a network of intermolecular hydrogen bonds that define the structure. researchgate.net In another example, the crystal structure of (bromodifluoromethyl)trimethylsilane (B180072) shows multiple H···Br interactions that contribute significantly to the total lattice energy. rutgers.edu These studies underscore the importance of understanding weak intermolecular forces in predicting and designing crystalline materials.
The investigation of Bromo(phenyl)methylsilane as a molecular crystalline material would involve its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The resulting data would provide precise bond lengths, angles, and a detailed map of the intermolecular interactions governing its solid-state assembly.
Table 3: Potential Intermolecular Interactions in Crystalline Bromo(phenyl)methylsilane
| Interaction Type | Participating Groups | Potential Influence on Crystal Packing |
| π-π Stacking | Phenyl rings | Directional packing, potential for charge transport. |
| C-H···π Interactions | Phenyl C-H bonds and adjacent phenyl rings | Stabilization of the crystal lattice. |
| Halogen Bonding | Bromine atom and an electron-rich atom (e.g., from another molecule) | Highly directional control over the supramolecular assembly. |
| Van der Waals Forces | Entire molecular surface, especially the bulky triphenylsilyl group | Dictates overall packing efficiency and density. |
By understanding and potentially controlling these interactions, it could be possible to engineer crystalline materials based on the Bromo(phenyl)methylsilane framework with tailored physical properties.
Future Directions and Emerging Research Frontiers
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of organosilanes often relies on methods that are effective but may involve harsh reagents or generate significant waste. mdpi.com Consequently, a major thrust in modern organosilicon chemistry is the development of greener and more sustainable synthetic routes. mdpi.com This trend is highly relevant for the future production of Bromo(phenyl)methylsilane and its derivatives.
Future research will likely focus on minimizing the use of hazardous reagents and developing more atom-economical processes. mdpi.com Key emerging areas include:
Photocatalysis and Electrosynthesis: These methods offer mild and environmentally benign alternatives for forming silicon-carbon bonds. rhhz.net The use of visible light or electricity to generate reactive silyl (B83357) radical intermediates can provide new pathways for the synthesis of functionalized organosilanes under ambient conditions, potentially reducing reliance on traditional transition-metal catalysts. rhhz.netresearchgate.net
Radical-Mediated Silylation: Recent advances in generating silyl radicals via methods like peroxide initiation, transition-metal-induced peroxide decomposition, or photocatalysis have opened new avenues for organosilane synthesis. rhhz.net These radical pathways often exhibit high functional group tolerance and can proceed under milder conditions than conventional methods. rhhz.net
Chlorine-Free Synthesis Routes: A significant challenge in green chemistry is moving away from chlorine-based reagents to reduce corrosive byproducts. mdpi.com Research into chlorine-free direct synthesis processes, for example, using alcohols instead of alkyl chlorides, represents a long-term goal for the sustainable production of organosilicon precursors. mdpi.com
The table below summarizes emerging sustainable methods applicable to organosilane synthesis.
| Synthesis Strategy | Key Features | Potential Advantages for α-Halobenzylsilane Synthesis | Representative Catalyst/Condition |
| Photoredox Catalysis | Utilizes visible light to initiate reactions; mild conditions. | High selectivity; tolerance of sensitive functional groups. | Ru(bpy)₃Cl₂ or organic dyes |
| Electrosynthesis | Uses electrical current to drive reactions; avoids stoichiometric oxidants/reductants. | Direct formation of Si-C bonds from chlorosilanes and organic halides. | Sacrificial anode (e.g., Mg), undivided cell |
| Radical Silylation | Involves silyl radical intermediates; often chain reactions. | Milder conditions, high yields, and selectivity; free of precious metals. | Peroxides, photocatalysis |
| Mechanochemistry | Solvent-free or low-solvent reactions driven by mechanical force. | Reduced solvent waste; access to novel reactivity. | Ball milling |
Deeper Mechanistic Elucidation of Silicon-Mediated Transformations
A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing improved synthetic protocols. For transformations involving Bromo(phenyl)methylsilane, which can generate α-silyl carbanions or participate in rearrangements, deeper mechanistic insight is crucial. Future research in this area will likely leverage advanced spectroscopic techniques and computational chemistry.
Key areas for mechanistic investigation include:
Silyl Group Migrations: The migration of silyl groups, such as the triphenylsilyl group, is a known phenomenon in organosilicon chemistry. nih.govtuni.fi Detailed studies, potentially using isotopic labeling, are needed to fully understand the intricate pathways of these rearrangements, such as the 1,2-migration of a trimethylsilyl (B98337) group observed in the reaction of a silylated carbene. nih.gov Understanding the driving forces and transition states of such migrations is essential for predicting and controlling product formation. nih.gov
Nature of Reactive Intermediates: The reactivity of compounds like Bromo(phenyl)methylsilane often proceeds through highly reactive intermediates, such as silyl-stabilized carbanions or silyl cations. rsc.orgyoutube.com Advanced spectroscopic methods combined with computational modeling can provide a clearer picture of the structure, stability, and reactivity of these transient species. nih.gov
Role of Hypervalent Silicon: Silicon's ability to form hypervalent, five- or six-coordinate species is a key feature distinguishing its chemistry from that of carbon. rsc.orgsoci.org Investigating the potential involvement of hypervalent intermediates in reactions of α-halobenzylsilanes could reveal new mechanistic pathways and opportunities for catalytic activation.
Rational Design of Organosilicon Reagents and Catalysts through Predictive Modeling
The convergence of computational chemistry and machine learning is revolutionizing the design of molecules and catalysts. mdpi.commdpi.com Instead of relying on trial-and-error, researchers can now use predictive modeling to design organosilicon reagents and catalysts with tailored properties for specific applications. nih.gov
Emerging frontiers in this area include:
In Silico Design of Silylating Agents: Computational methods can be used to predict the reactivity, selectivity, and stability of novel organosilicon reagents. mdpi.com By modifying the substituents on the silicon atom of a Bromo(phenyl)methyl framework, it may be possible to fine-tune the reagent's properties for enhanced performance in specific transformations, such as cross-coupling reactions. nih.govprinceton.edu
Machine Learning for Reaction Optimization: Machine learning algorithms can analyze large datasets from high-throughput experiments to predict reaction outcomes, such as yield and selectivity, in a multidimensional chemical space. nih.govprinceton.edu This approach can accelerate the optimization of reaction conditions for processes involving Bromo(phenyl)methylsilane and identify optimal catalysts and ligands. nih.govnih.gov
Development of Novel Organosilicon Catalysts: While often used as reagents, organosilicon compounds themselves can act as catalysts. researchgate.net Predictive modeling can guide the design of new silicon-based catalysts, for example, by exploring the potential of silylenes or hypervalent silicon compounds in catalytic cycles. rsc.orgresearchgate.net
The following table illustrates how computational descriptors can be used to model and predict reaction outcomes.
| Descriptor Type | Examples | Information Provided | Application in Reagent Design |
| Electronic | HOMO/LUMO energies, Atomic charges | Reactivity, nucleophilicity/electrophilicity | Tuning reactivity of the Si-C bond |
| Steric | Sterimol parameters, Cone angle | Steric hindrance around the reactive center | Controlling stereoselectivity |
| Vibrational | IR stretching frequencies | Bond strengths | Predicting bond-breaking/forming events |
| Molecular | Molecular weight, Dipole moment | Overall physical properties | Guiding purification and handling |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The most profound advances are often made at the interface of different scientific disciplines. For organosilicon chemistry, the synergy between computational modeling and experimental work is particularly powerful for solving complex chemical problems. researchgate.net This integrated approach allows for a virtuous cycle where experiments validate theoretical predictions, and computational results provide deep insights that guide future experimental design. mdpi.comrsc.org
Future research on Bromo(phenyl)methylsilane and its applications will benefit significantly from this interdisciplinary approach:
Mechanism Validation: Proposed reaction mechanisms, initially modeled using Density Functional Theory (DFT), can be tested and validated through carefully designed experiments, such as kinetic studies, intermediate trapping, and isotopic labeling. researchgate.net This combination provides a much more robust understanding than either approach could achieve alone.
Spectroscopic Characterization: Computational chemistry can aid in the interpretation of complex spectroscopic data (e.g., NMR, IR). Predicted spectra for proposed intermediates or transition states can be compared with experimental data to confirm their existence and structure. nih.gov
Catalyst Discovery and Optimization: The search for new catalysts for silicon-mediated transformations can be accelerated by using computational screening to identify promising candidates, which are then synthesized and tested in the laboratory. rsc.orgpnnl.gov This integrated workflow streamlines the discovery process, saving time and resources.
This collaborative approach ensures that theoretical models are grounded in empirical reality while experimental work is guided by a deeper, theory-informed understanding of the underlying chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
